molecular formula C19H21N3OS B2531888 N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide CAS No. 893982-12-2

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide

Cat. No.: B2531888
CAS No.: 893982-12-2
M. Wt: 339.46
InChI Key: MDZXIMQJKFSOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{3-Methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide is a synthetic small molecule featuring a bicyclic imidazo[2,1-b][1,3]thiazole core substituted with a methyl group at the 3-position and a phenyl ring at the 6-position. The phenyl ring is further modified with a cyclohexanecarboxamide moiety. This structural architecture places it within a broader class of imidazothiazole derivatives, which are known for diverse biological activities, including antiviral, anticancer, and metabolic modulation .

Properties

IUPAC Name

N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-13-12-24-19-21-17(11-22(13)19)15-8-5-9-16(10-15)20-18(23)14-6-3-2-4-7-14/h5,8-12,14H,2-4,6-7H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZXIMQJKFSOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide typically involves multi-step organic reactions. The starting materials often include 3-methylimidazo[2,1-b][1,3]thiazole and a phenyl derivative. The key steps in the synthesis may involve:

    Formation of the imidazo-thiazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the phenyl group: This step may involve substitution reactions where the phenyl group is introduced to the imidazo-thiazole ring.

    Formation of the cyclohexanecarboxamide moiety: This can be done through amide bond formation reactions, often using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May lead to the formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: May result in the formation of reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Can produce various substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Modulating their activity and leading to various biological effects.

    Interfere with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.

    Induce cellular responses: Leading to effects like apoptosis, cell cycle arrest, or immune modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Key Substituents Biological Target/Activity References
N-(3-{3-Methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide C₂₀H₂₂N₃OS (estimated) 3-methylimidazothiazole; cyclohexanecarboxamide Hypothesized: Antiviral (based on imidazothiazole-coumarin analogs) or metabolic modulation
SRT1720 (N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide) C₂₅H₂₃N₇OS Piperazine-methylimidazothiazole; quinoxaline-2-carboxamide SIRT1 agonist; enhances mitochondrial biogenesis, oxidative metabolism, and ATP production
SRT2183 C₂₇H₂₄N₄O₂S (3R)-3-hydroxypyrrolidinyl-methylimidazothiazole; naphthalene-2-carboxamide SIRT1 agonist; similar to SRT1720 but with improved pharmacokinetics
6-Amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide C₂₁H₂₆N₄OS Cyclohexylcarboxamide; benzimidazole-thiazole hybrid Unknown; structural similarity suggests potential kinase or protease inhibition
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives Variable Coumarin (chromen-2-one) linked to imidazothiazole Antiviral (Parvovirus B19 inhibition)

Mechanistic and Pharmacological Comparisons

  • SRT1720: Acts as a potent SIRT1 agonist via allosteric activation, enhancing deacetylation of substrates like PGC-1α. This promotes mitochondrial biogenesis and rescues mitochondrial function post-oxidative injury . Its quinoxaline-carboxamide group and piperazine substitution are critical for SIRT1 binding .
  • Target Compound: The absence of a quinoxaline moiety and the presence of a cyclohexanecarboxamide group suggest divergent targets. The methyl group on the imidazothiazole may enhance metabolic stability compared to SRT1720’s piperazine substituent, which could influence solubility and bioavailability .
  • Coumarin-Imidazothiazole Hybrids : These derivatives (e.g., ) inhibit Parvovirus B19 replication, highlighting the imidazothiazole core’s versatility in antiviral applications. The target compound’s phenyl-carboxamide group may similarly engage viral enzymes or host factors .

Biological Activity

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and antimicrobial research. This article provides a detailed overview of its biological activity based on recent studies and findings.

Chemical Structure

The compound features a complex structure that includes a cyclohexanecarboxamide moiety and an imidazo-thiazole derivative. The molecular formula is C15H18N4SC_{15}H_{18}N_{4}S, with a molecular weight of 298.4 g/mol. The presence of the thiazole and imidazole rings suggests potential for various biological interactions.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds derived from imidazo-thiazole structures have shown potent cytotoxic effects against various cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia (L1210). The IC50 values for these compounds often fall within the submicromolar range, indicating strong antiproliferative activity .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of key cellular pathways involved in proliferation and survival. For example, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Fungal Inhibition : In studies evaluating antifungal activity, derivatives similar to this compound have demonstrated effectiveness against Candida albicans with MIC values comparable to established antifungal agents like ketoconazole .
  • Bacterial Resistance : The thiazole moiety has been linked to enhanced activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Study 1: Anticancer Activity

A study focused on a series of thiazole derivatives found that one compound exhibited an IC50 value of 1.2 nM against the transforming growth factor-beta type I receptor (ALK5), highlighting its potential as a targeted therapy in cancer treatment .

CompoundCell LineIC50 (nM)
1HeLa10
2L12105
3CEM1.2

Study 2: Antifungal Efficacy

Another investigation assessed the antifungal properties of several thiazole derivatives. Compounds 2d and 2e were particularly notable for their low MIC values against C. parapsilosis, demonstrating effective inhibition of ergosterol synthesis—a critical component for fungal cell membrane integrity.

CompoundMIC (μg/mL)Target Organism
2d1.23C. parapsilosis
2e0.95C. albicans

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.